

3-(phenoxy)methyl)-4H-1,2,4-triazole CAS number and nomenclature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(phenoxy)methyl)-4H-1,2,4-triazole

Cat. No.: B2836738

[Get Quote](#)

Technical Guide: 3-(phenoxy)methyl)-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents. This five-membered heterocyclic ring, containing three nitrogen atoms and two carbon atoms, serves as a versatile scaffold in drug design due to its unique chemical properties and ability to engage in various biological interactions. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. This technical guide focuses on **3-(phenoxy)methyl)-4H-1,2,4-triazole**, providing a comprehensive overview of its chemical identity, nomenclature, and the broader context of its synthesis and potential biological significance based on related structures.

Core Compound: 3-(phenoxy)methyl)-4H-1,2,4-triazole

Nomenclature and Chemical Identity

The compound of interest is systematically named **3-(phenoxyethyl)-4H-1,2,4-triazole**. The "4H" designation indicates the position of the hydrogen atom on the triazole ring, which can exist in different tautomeric forms. The phenoxyethyl group is attached to the 3-position of the triazole ring.

Table 1: Chemical Identification of **3-(phenoxyethyl)-4H-1,2,4-triazole**

Identifier	Value	Reference
CAS Number	856861-91-1	[1]
Molecular Formula	C ₉ H ₉ N ₃ O	[1]
Molecular Weight	175.19 g/mol	[1]
Purity	Min. 95% (as commercially available)	[1]

Synthesis of 1,2,4-Triazole Derivatives

While a specific, detailed experimental protocol for the synthesis of **3-(phenoxyethyl)-4H-1,2,4-triazole** was not found in the reviewed literature, a general synthetic strategy can be inferred from the synthesis of related 1,2,4-triazole derivatives. A common and versatile method for the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles involves the cyclization of intermediates derived from hydrazides and other reagents.

General Experimental Protocol for the Synthesis of Substituted 1,2,4-Triazoles

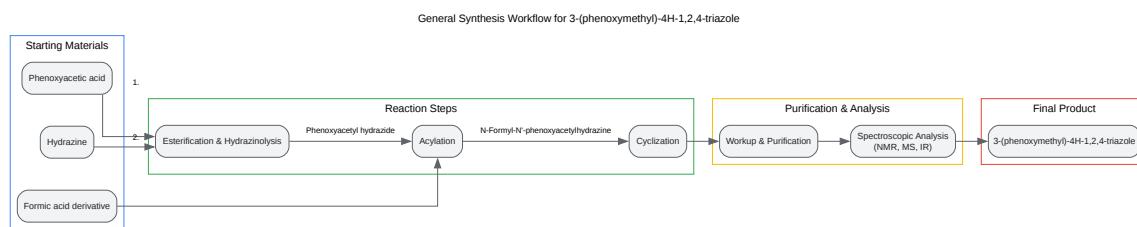
The following protocol is a generalized procedure based on the synthesis of similar 1,2,4-triazole structures and should be adapted and optimized for the specific synthesis of **3-(phenoxyethyl)-4H-1,2,4-triazole**.

Materials:

- Phenoxyacetyl hydrazide
- Formic acid or a suitable orthoformate

- Dehydrating agent (e.g., phosphorus oxychloride, sulfuric acid)
- Appropriate solvents (e.g., ethanol, dioxane)
- Base for workup (e.g., sodium bicarbonate)
- Purification materials (e.g., silica gel for column chromatography)

Procedure:


- Formation of the Hydrazide Intermediate: Phenoxyacetyl hydrazide can be synthesized from the corresponding ester (e.g., methyl phenoxyacetate) by reaction with hydrazine hydrate in a suitable solvent like ethanol under reflux.
- Acylation of the Hydrazide: The phenoxyacetyl hydrazide is then acylated. For the synthesis of the unsubstituted 4H-1,2,4-triazole, a formyl group needs to be introduced. This can be achieved by reacting the hydrazide with formic acid.
- Cyclization: The resulting N-acylhydrazide is then cyclized to form the 1,2,4-triazole ring. This step is typically acid-catalyzed and often requires heating. The use of a dehydrating agent can facilitate the ring closure.
- Workup and Purification: After the reaction is complete, the mixture is cooled and neutralized with a base. The crude product is then extracted with an organic solvent. The final compound is purified using techniques such as recrystallization or column chromatography.

Characterization:

The structure of the synthesized compound would be confirmed using various spectroscopic methods:

- ^1H NMR and ^{13}C NMR: To determine the chemical structure and the position of the substituents.[\[2\]](#)
- Mass Spectrometry (MS): To confirm the molecular weight.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Below is a logical workflow for the general synthesis of **3-(phenoxyethyl)-4H-1,2,4-triazole**.

[Click to download full resolution via product page](#)

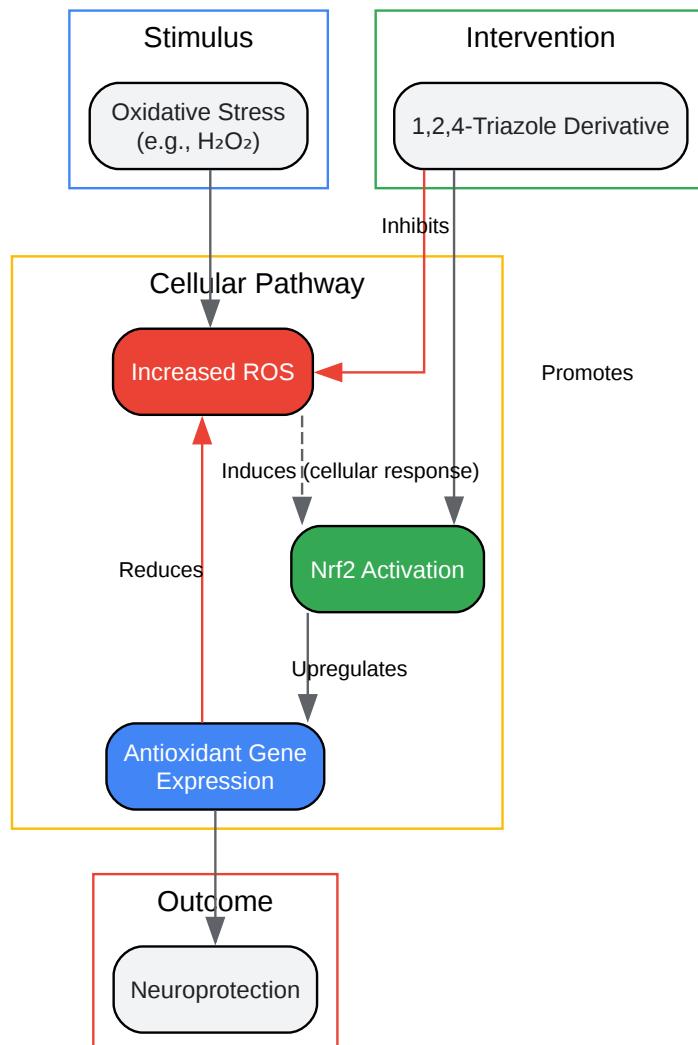
Caption: General synthesis workflow for **3-(phenoxyethyl)-4H-1,2,4-triazole**.

Biological Activity of 1,2,4-Triazole Derivatives

While specific quantitative biological data for **3-(phenoxyethyl)-4H-1,2,4-triazole** is not readily available in the public domain, the broader class of 1,2,4-triazole derivatives is well-documented for a wide range of pharmacological activities.

Table 2: Overview of Reported Biological Activities of 1,2,4-Triazole Derivatives

Biological Activity	Description	Key Molecular Targets (Examples)	References
Antifungal	Inhibition of fungal growth. This is the most prominent activity of this class, with several marketed drugs.	Lanosterol 14 α -demethylase (CYP51)	[3]
Anticancer	Inhibition of cancer cell proliferation and induction of apoptosis.	Various, including inhibition of protein translation and cell cycle arrest.	[4][5]
Antiviral	Inhibition of viral replication.	Viral polymerases and other enzymes.	[4]
Anticonvulsant	Prevention or reduction of the severity of epileptic seizures.	GABA-A receptors, voltage-gated sodium channels.	[6]
Anti-inflammatory	Reduction of inflammation.	Inhibition of pro-inflammatory cytokine production.	
Xanthine Oxidase Inhibition	Reduction of uric acid production, relevant for the treatment of gout.	Xanthine oxidase	[7][8]
Neuroprotective	Protection of nerve cells from damage or degeneration.	Activation of the Nrf2 signaling pathway.[9]	


Potential Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives is diverse and depends on the specific substitutions on the triazole ring.

- **Antifungal Action:** The most well-understood mechanism is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.[3]
- **Anticancer Action:** Some 1,2,4-triazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. A possible mechanism involves the inhibition of RNA translation through the disruption of the eIF4F complex assembly.[4]
- **Neuroprotective Effects:** Certain derivatives have demonstrated neuroprotective effects by scavenging reactive oxygen species (ROS) and enhancing the antioxidant defense system through the activation of the Nrf2 signaling pathway.[9]

The following diagram illustrates a generalized signaling pathway potentially modulated by bioactive 1,2,4-triazole derivatives, based on the neuroprotective activities reported for some analogs.

Hypothesized Neuroprotective Signaling Pathway for 1,2,4-Triazole Derivatives

[Click to download full resolution via product page](#)

Caption: Hypothesized neuroprotective signaling pathway for 1,2,4-triazole derivatives.

Conclusion

3-(Phenoxyethyl)-4H-1,2,4-triazole represents a core structure within the pharmacologically significant class of 1,2,4-triazoles. While detailed experimental and biological data for this specific compound are limited in the available literature, the extensive research on its derivatives suggests a high potential for diverse biological activities. The synthetic accessibility of the 1,2,4-triazole scaffold allows for extensive derivatization to explore structure-activity relationships and develop novel therapeutic agents. Further research is warranted to elucidate the specific biological profile and potential applications of **3-(phenoxyethyl)-4H-1,2,4-triazole**. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Design and synthesis of 4H-3-(2-phenoxy)phenyl-1,2,4-triazole derivatives as benzodiazepine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-(phenoxyethyl)-4H-1,2,4-triazole CAS number and nomenclature]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2836738#3-phenoxyethyl-4h-1-2-4-triazole-cas-number-and-nomenclature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com